1-(3,5-difluorophenyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide
Description
This compound features a methanesulfonamide core linked to a 3,5-difluorophenyl group and a tetrahydro-2H-thiopyran-4-yl-substituted 1,2,4-oxadiazole moiety. The 3,5-difluorophenyl group may enhance metabolic stability and target binding, while the oxadiazole and thiopyran rings could influence solubility and bioavailability.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N3O3S2/c16-12-5-10(6-13(17)7-12)9-25(21,22)18-8-14-19-15(20-23-14)11-1-3-24-4-2-11/h5-7,11,18H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWVOQCYJOODMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)CC3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,5-difluorophenyl)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 3,5-difluorophenyl group, which is known for enhancing pharmacological properties.
- A tetrahydro-2H-thiopyran moiety that may contribute to its biological activity.
- An oxadiazole ring, which has been linked to various bioactive compounds.
This structural diversity suggests potential for multiple mechanisms of action in biological systems.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit significant antimicrobial properties. A study on related oxadiazole derivatives demonstrated:
- Activity against Gram-positive bacteria : Compounds showed enhanced effectiveness against species such as Bacillus cereus and Bacillus thuringiensis.
- Cytotoxicity studies : The synthesized compounds were evaluated using the NCI-60 sulforhodamine B assay, revealing promising results against various cancer cell lines (MCF7, HCT116) with IC50 values indicating moderate to high potency .
Anticancer Activity
The anticancer potential of the compound is highlighted through various studies:
- Mechanism of Action : The oxadiazole derivatives were found to inhibit thymidylate synthase (TS), an essential enzyme for DNA synthesis. This inhibition is crucial for the development of anticancer agents targeting rapidly dividing cells .
- Case Studies : In vitro studies demonstrated that certain derivatives exhibited IC50 values lower than 20 µM against liver carcinoma cell lines (HUH7), surpassing the efficacy of standard chemotherapeutic agents like 5-Fluorouracil .
Summary of Biological Activities
| Activity Type | Target Organism/Condition | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Bacillus cereus | Not specified | |
| Anticancer | HUH7 (liver carcinoma) | 10.1 | |
| Anticancer | MCF7 (breast cancer) | Moderate |
Mechanistic Insights
The biological activity of this compound can be attributed to several factors:
- Lipophilicity : The presence of fluorine atoms enhances lipophilicity, facilitating better membrane permeability and bioavailability.
- Targeting Specific Enzymes : By inhibiting key enzymes involved in DNA synthesis and repair processes, such as thymidylate synthase, the compound disrupts cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
The evidence lists sulfonamide-based pesticides such as tolylfluanid and dichlofluanid , which share the sulfonamide functional group but differ significantly in substituents and application. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences:
Substituent Complexity: The target compound’s oxadiazole-thiopyran moiety is absent in tolylfluanid and dichlofluanid, which instead feature simpler aryl and dimethylamino groups. This structural divergence may lead to differences in target specificity and environmental persistence.
Fluorination Pattern: The 3,5-difluorophenyl group in the target compound contrasts with the monofluoro and dichloro substituents in the reference fungicides. Fluorination at the 3,5-positions could enhance lipid solubility and resistance to oxidative metabolism compared to the para-substituted methyl group in tolylfluanid .
Mechanistic Implications : Tolylfluanid and dichlofluanid inhibit fungal growth via multisite activity, whereas the oxadiazole ring in the target compound might enable selective enzyme inhibition (e.g., acetylcholinesterase or protease targets), though this remains speculative without experimental data.
Pharmacokinetic and Toxicological Considerations
- Metabolic Stability: Fluorine atoms and the rigid oxadiazole ring may reduce cytochrome P450-mediated degradation, extending half-life relative to non-fluorinated sulfonamides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
